3-dehydro-L-gulonate

Catalog No.
S578262
CAS No.
M.F
C6H10O7
M. Wt
194.14 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-dehydro-L-gulonate

Product Name

3-dehydro-L-gulonate

IUPAC Name

(2S,4R,5S)-2,4,5,6-tetrahydroxy-3-oxohexanoic acid

Molecular Formula

C6H10O7

Molecular Weight

194.14 g/mol

InChI

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-3,5,7-9,11H,1H2,(H,12,13)/t2-,3+,5-/m0/s1

InChI Key

WTAHRPBPWHCMHW-LWKDLAHASA-N

SMILES

C(C(C(C(=O)C(C(=O)O)O)O)O)O

Canonical SMILES

C(C(C(C(=O)C(C(=O)O)O)O)O)O

Isomeric SMILES

C([C@@H]([C@H](C(=O)[C@@H](C(=O)O)O)O)O)O

Description

3-Dehydro-L-gulonate belongs to the class of organic compounds known as sugar acids and derivatives. Sugar acids and derivatives are compounds containing a saccharide unit which bears a carboxylic acid group. 3-Dehydro-L-gulonate is soluble (in water) and a weakly acidic compound (based on its pKa). Within the cell, 3-dehydro-L-gulonate is primarily located in the cytoplasm. 3-Dehydro-L-gulonate participates in a number of enzymatic reactions. In particular, 3-dehydro-L-gulonate can be biosynthesized from L-gulonic acid. 3-Dehydro-L-gulonate can also be converted into 3-dehydro-L-gulonic acid 6-phosphate.
3-dehydro-L-gulonic acid is a derivative of L-gulonic acid having a keto group at the 3-position. It has a role as an Escherichia coli metabolite. It is a ketoaldonic acid and a hexonic acid. It derives from a L-gulonic acid. It is a conjugate acid of a 3-dehydro-L-gulonate.

3-dehydro-L-gulonate is a biochemical compound that plays a significant role in carbohydrate metabolism. It is derived from L-gulonate through the action of the enzyme L-gulonate 3-dehydrogenase, which catalyzes its formation by oxidizing L-gulonate in the presence of nicotinamide adenine dinucleotide (NAD+) as a cofactor. This compound is characterized by its keto group at the C3 position, distinguishing it from its precursor, L-gulonate. The molecular formula for 3-dehydro-L-gulonate is C6H8O7, and it exists in various forms, including its phosphorylated derivatives like 3-dehydro-L-gulonate 6-phosphate.

  • Oxidation of L-Gulonate: The primary reaction involves the conversion of L-gulonate to 3-dehydro-L-gulonate, facilitated by the enzyme L-gulonate 3-dehydrogenase:
    L gulonate+NAD+3 dehydro L gulonate+NADH+H+\text{L gulonate}+\text{NAD}^+\rightarrow \text{3 dehydro L gulonate}+\text{NADH}+\text{H}^+
    This reaction is crucial for the metabolism of sugars and is part of the glucuronate-xylulose pathway .
  • Decarboxylation: 3-dehydro-L-gulonate can also undergo decarboxylation to form other products, such as L-xylulose 5-phosphate, through enzymatic activity involving 3-dehydro-L-gulonate-6-phosphate decarboxylase .

3-dehydro-L-gulonate exhibits various biological activities primarily related to its role in metabolic pathways. It is involved in the metabolism of sugars and may play a role in energy production and cellular respiration. Additionally, its derivatives, particularly 3-dehydro-L-gulonate 6-phosphate, are important in the synthesis of other biomolecules and may influence cellular signaling pathways.

The synthesis of 3-dehydro-L-gulonate can be achieved through several methods:

  • Enzymatic Oxidation: The most common method involves enzymatic oxidation of L-gulonate using L-gulonate 3-dehydrogenase. This process typically occurs in biological systems but can also be replicated in vitro under controlled conditions.
  • Chemical Synthesis: Although less common, chemical synthesis routes have been explored that involve the oxidation of L-gulonate using chemical oxidizing agents.

3-dehydro-L-gulonate has several applications:

  • Biochemical Research: It serves as a substrate for studying enzymatic reactions and metabolic pathways involving sugar metabolism.
  • Pharmaceutical Development: Its derivatives may have potential therapeutic applications due to their biological activities.
  • Food Industry: Compounds related to 3-dehydro-L-gulonate are sometimes studied for their roles in flavor and preservation.

Interaction studies involving 3-dehydro-L-gulonate focus on its role as a substrate for various enzymes and its effects on metabolic pathways. Research has shown that it interacts with specific enzymes such as L-gulonate 3-dehydrogenase and 3-dehydro-L-gulonate-6-phosphate decarboxylase, influencing their activity and stability . These interactions are critical for understanding how this compound fits into broader metabolic networks.

Several compounds are structurally or functionally similar to 3-dehydro-L-gulonate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
L-GulonatePrecursor with a hydroxyl group at C3Directly converted to 3-dehydro-L-gulonate
D-GalacturonateContains a carboxylic acid groupPlays a role in pectin metabolism
D-MannuronateSimilar structure with different stereochemistryInvolved in alginate biosynthesis
D-GlucuronateContains a carboxylic acid groupImportant in detoxification processes

Uniqueness of 3-Dehydro-L-Gulonate

What sets 3-dehydro-L-gulonate apart from these similar compounds is its specific role as an intermediate in sugar metabolism and its unique oxidation state at the C3 position. This structural modification allows it to participate in distinct enzymatic reactions that are not applicable to its analogs.

Molecular Architecture and Stereochemical Properties

3-Dehydro-L-gulonate (C₆H₁₀O₇) is a six-carbon sugar acid with a molecular weight of 194.14 g/mol. Its IUPAC name, (2S,4R,5S)-2,4,5,6-tetrahydroxy-3-oxohexanoic acid, reflects its stereochemical complexity, featuring three chiral centers at C2, C4, and C5. The compound’s structure includes a β-keto acid group at position 3, four hydroxyl groups at positions 2, 4, 5, and 6, and a terminal carboxylic acid group.

Key Structural Features

PropertyValue/Description
Molecular formulaC₆H₁₀O₇
Molecular weight194.14 g/mol
Chiral centersC2 (S), C4 (R), C5 (S)
Functional groupsβ-keto acid, 4 hydroxyl groups, carboxylate
Hydrogen bond donors5
Hydrogen bond acceptors7

The stereochemistry is critical for its biological activity, as evidenced by its role in Escherichia coli metabolism. The S configuration at C2 and C5 and the R configuration at C4 create a distinct three-dimensional arrangement that facilitates interactions with enzymes like L-gulonate 3-dehydrogenase. The SMILES string OC[C@H](O)[C@@H](O)C(=O)[C@H](O)C(=O)O and InChIKey WTAHRPBPWHCMHW-LWKDLAHASA-N encode this stereochemical information, ensuring unambiguous identification in biochemical databases.

Comparative Analysis of Tautomeric Forms

3-Dehydro-L-gulonate exhibits keto-enol tautomerism due to its β-keto acid group. The equilibrium predominantly favors the keto form under physiological conditions, as the conjugated enol form is less stabilized in aqueous environments. However, computational studies on analogous hexulosonic acids suggest that intramolecular hydrogen bonding between the C2 hydroxyl and C3 keto groups may transiently stabilize the enol tautomer.

Tautomeric Stability Factors

TautomerStabilizing InteractionsRelative Energy (Theoretical)
KetoConjugation with carboxylate, solvationLower
EnolIntramolecular H-bonding (C2–OH to C3=O)Higher

The enol form’s instability limits its detection in solution-phase studies, but crystallographic data (e.g., PDB 1q6l) reveal that enzyme-active sites may selectively stabilize specific tautomers during catalysis. For instance, in the decarboxylation reaction catalyzed by 3-dehydro-L-gulonate-6-phosphate decarboxylase, the keto form is the substrate, while the enol form may participate in transient intermediates.

Crystallographic Studies and Three-Dimensional Conformation

X-ray crystallography has elucidated the structural basis of 3-dehydro-L-gulonate’s interactions with metabolic enzymes. The dimeric crystal structure of rabbit L-gulonate 3-dehydrogenase (GDH) bound to NADH (PDB 2DPO) reveals how the compound’s hydroxyl and keto groups coordinate with active-site residues. The N-terminal Rossmann fold domain of GDH positions Ser124 and Glu97 to interact with the C3 keto and C4 hydroxyl groups, respectively, while the C-terminal helical domain stabilizes the dimer interface.

Key Crystallographic Insights

PDB EntryEnzyme/ComplexResolutionKey Interactions
1q6l3-Dehydro-L-gulonate-6-phosphate decarboxylase1.8 ÅMg²⁺ coordination, Lys64–C2=O H-bond
2DPOL-Gulonate 3-dehydrogenase (NADH-bound)2.15 ÅSer124–C3=O, Glu97–C4–OH

In the decarboxylase structure (PDB 1q6l), the substrate’s C6 phosphate group forms hydrogen bonds with Arg175 and Arg108, while the C3 keto group coordinates with a Mg²⁺ ion. This metal ion stabilizes the transition state during decarboxylation, facilitating the production of L-xylulose 5-phosphate. The compound’s bent conformation, induced by steric interactions between the C4 and C5 hydroxyl groups, is critical for substrate recognition by these enzymes.

Enzymatic Production via L-Gulonate 3-Dehydrogenase

The biosynthesis of 3-dehydro-L-gulonate occurs primarily through the enzymatic action of L-gulonate 3-dehydrogenase, a nicotinamide adenine dinucleotide-dependent oxidoreductase that catalyzes the oxidation of L-gulonate to produce 3-dehydro-L-gulonate, reduced nicotinamide adenine dinucleotide, and a proton [2] [4]. This enzyme, classified under the Enzyme Commission number 1.1.1.45, represents a critical component of the uronate cycle, functioning as an alternative glucose metabolic pathway that plays essential roles in glucuronide formation and the synthesis of glycosaminoglycans and ascorbic acid [1] [6].

The structural characteristics of L-gulonate 3-dehydrogenase reveal a dimeric protein architecture consisting of two identical subunits, each containing an amino-terminal domain with a Rossmann fold and a carboxyl-terminal domain with a novel helical fold [6] [36]. The enzyme demonstrates remarkable bifunctionality, serving not only as a metabolic enzyme but also as lambda-crystallin in rabbit lens tissue, representing a unique example of enzyme recruitment without gene duplication [4] [6]. The crystal structure analysis has identified eleven coenzyme-binding residues within the amino-terminal domain, with particular significance attributed to Serine 124, which exhibits two distinct side-chain conformers that are putative coenzyme and substrate-binding residues [6] [20].

The catalytic mechanism of L-gulonate 3-dehydrogenase involves an induced-fit mechanism upon coenzyme binding, where cofactor binding induces conformational changes in critical residues including Glutamate 97 and Serine 124, switching their activation state from resting to active for subsequent substrate recruitment [6]. Site-directed mutagenesis studies have revealed the functional significance of specific amino acid residues, with Histidine 145 serving as the catalytic base and Serine 124, Cysteine 125, Asparagine 196, and Arginine 231 participating in substrate binding [6] [4]. Notably, the Serine 124 to Alanine mutation results in a 500-fold decrease in catalytic efficiency, demonstrating the critical importance of this residue in enzymatic function [4].

Table 1: Kinetic and Structural Parameters of L-gulonate 3-dehydrogenase

ParameterValueFunctional Significance
Molecular Weight~35 kDa (monomer)Forms functional dimers
Crystal Resolution1.70 Å (apo), 1.85 Å (NADH-bound)High-resolution structural details
Active Site ResiduesHis145, Ser124, Cys125, Asn196, Arg231Network-based substrate recognition
Cofactor SpecificityNAD+ > NADP+Asp36 determines specificity
Dimerization Interface22 hydrogen bonds, 104 van der Waals interactionsEnhanced thermostability
Catalytic Efficiency500-fold decrease with S124A mutationCritical role of Ser124

The enzyme exhibits unique regulatory properties, particularly its modulation by inorganic phosphate, which decreases catalytic efficiency in a dose-dependent manner while simultaneously providing protection against thermal and urea denaturation [4]. Kinetic analysis suggests that phosphate binds to both the free enzyme and its nicotinamide adenine dinucleotide complex through a sequential ordered mechanism [4]. The cofactor specificity of the enzyme strongly favors nicotinamide adenine dinucleotide over nicotinamide adenine dinucleotide phosphate, with the Aspartate 36 to Arginine mutation leading to a switch in favor of nicotinamide adenine dinucleotide phosphate specificity, highlighting the critical role of Aspartate 36 in determining coenzyme specificity [4].

Role in Pentose-Glucuronate Interconversion Network

3-dehydro-L-gulonate serves as a pivotal intermediate within the pentose-glucuronate interconversion network, a complex metabolic pathway that facilitates the transformation of pentose sugars and glucuronate derivatives [11] [12]. This network encompasses approximately 28 different metabolic components in humans and plays crucial roles in gluconeogenesis, transamination, deamination, and lipogenesis processes [12]. The pentose and glucuronate interconversions represent an important carbohydrate metabolic pathway involving the interconversions of monosaccharide pentose and glucuronate, which are salts or esters of glucuronic acid [11] [12].

Within this network, 3-dehydro-L-gulonate functions as a central hub connecting various metabolic pathways through its conversion to L-xylulose via the action of 3-dehydro-L-gulonate decarboxylase [26] [27]. This decarboxylation reaction represents a carbon-carbon bond cleavage catalyzed by enzymes belonging to the lyase family, specifically the carboxy-lyases [26]. The systematic name for this enzyme class is 3-dehydro-L-gulonate carboxy-lyase with L-xylulose formation, and this enzymatic step is essential for maintaining the flow of metabolites through the pentose-glucuronate interconversion pathway [26].

The metabolic significance of 3-dehydro-L-gulonate within the pentose-glucuronate network extends beyond simple substrate conversion, as it represents a critical branch point that connects glucose metabolism to the pentose phosphate pathway [9] [25]. The compound serves as an intermediate in the formation of xylulose-5-phosphate, which subsequently feeds into the pentose phosphate pathway through a series of enzymatic conversions involving L-xylulose, xylitol, and D-xylulose [25]. This pathway effectively returns glucose-derived metabolites to central carbohydrate metabolism, providing an alternative route for glucose utilization that bypasses traditional glycolytic processes [16].

Table 2: Metabolic Connections in Pentose-Glucuronate Interconversion

Metabolic ComponentRole of 3-dehydro-L-gulonateEnzymatic Connection
L-gulonateSubstrate for oxidationL-gulonate 3-dehydrogenase
L-xyluloseProduct of decarboxylation3-dehydro-L-gulonate decarboxylase
Xylulose-5-phosphateUltimate pentose phosphate pathway entryMulti-step conversion
Glucuronate pathwayCentral intermediateUronate cycle component
Alternative glucose metabolismParallel processing routeNon-glycolytic pathway

The pentose-glucuronate interconversion network demonstrates remarkable metabolic flexibility, particularly in cancer metabolism where altered glucose utilization patterns have been observed [21] [22]. Research has revealed that certain cancer subtypes exhibit significant dysregulation of pentose and glucuronate interconversion pathways, with some cancer types showing predominantly upregulated expression while others demonstrate downregulation of pathway components [22]. The lung cancer subtypes, particularly lung adenocarcinoma and lung squamous cell carcinoma, show upregulation of the greatest number of genes within this pathway, though the magnitude varies significantly between subtypes [22].

Connection to Ascorbate-Aldarate Metabolism

The connection between 3-dehydro-L-gulonate and ascorbate-aldarate metabolism represents a fundamental link between carbohydrate metabolism and antioxidant defense systems [14] [7]. Ascorbate and aldarate metabolism constitutes an important carbohydrate metabolic pathway that protects cells against oxidative damage resulting from aerobic metabolism and environmental pollutants [14]. This metabolic pathway is closely involved in the transformation processes that affect oxidative stress responses, which are associated with various pathological conditions including cardiovascular disease, cancer, aging, and neurodegenerative diseases [14].

3-dehydro-L-gulonate functions as an intermediate in ascorbic acid degradation pathways, serving as a substrate for enzymatic reactions that ultimately lead to the formation of central metabolic intermediates [7] [3]. The compound participates in reactions catalyzed by 2,3-diketo-L-gulonate reductase, which converts 2,3-diketo-L-gulonate in the presence of reduced nicotinamide adenine dinucleotide to form 3-keto-L-gulonate [7]. This enzymatic step represents part of the complex network of reactions that facilitate the catabolism of ascorbic acid under different physiological conditions [7].

The metabolic fate of 3-dehydro-L-gulonate in ascorbate metabolism varies depending on cellular conditions and organism type [7] [3]. In facultatively aerobic bacteria such as Escherichia coli, ascorbate degradation occurs through different pathways under aerobic and anaerobic conditions [7]. The anaerobic pathway involves phosphorylation of ascorbate mediated by phosphoenolpyruvate carbohydrate phosphotransferase system transporters, while the aerobic pathway proceeds via 2,3-dioxo-L-gulonate [7]. Both pathways ultimately produce D-xylulose 5-phosphate, a central metabolite that feeds into the pentose phosphate pathway [7].

The enzymatic conversion of 3-dehydro-L-gulonate to subsequent metabolites involves the action of 3-dehydro-L-gulonate-6-phosphate decarboxylase in phosphorylated forms of the compound [3] [27]. This enzyme, also known as 3-keto-L-gulonate 6-phosphate decarboxylase, catalyzes the decarboxylation of 3-keto-L-gulonate 6-phosphate to produce L-xylulose 5-phosphate and carbon dioxide [27] [29]. The enzyme demonstrates promiscuous activity and can catalyze low levels of D-arabino-hex-3-ulose 6-phosphate synthase reactions, converting D-ribulose 5-phosphate and formaldehyde to D-arabino-hex-3-ulose 6-phosphate [27].

Table 3: Ascorbate-Aldarate Metabolic Connections

Metabolic ProcessRole of 3-dehydro-L-gulonatePhysiological Significance
Ascorbate degradationIntermediate metaboliteLinks antioxidant metabolism to central pathways
Oxidative stress responseMetabolic product formationCellular protection mechanism
Aerobic metabolismSubstrate for further conversionEnergy metabolism integration
Anaerobic metabolismAlternative pathway componentMetabolic flexibility
Pentose phosphate pathway entryPrecursor formationCentral metabolism connection

The connection between 3-dehydro-L-gulonate and ascorbate metabolism extends to the regulation of cellular redox states and the maintenance of antioxidant capacity [14] [32]. The metabolic flux through ascorbate-aldarate pathways can influence the availability of reducing equivalents and the cellular capacity to respond to oxidative stress [14]. This metabolic integration demonstrates the importance of 3-dehydro-L-gulonate not only as a simple metabolic intermediate but as a component of complex regulatory networks that govern cellular homeostasis and stress responses [14] [7].

Physical Description

Solid

XLogP3

-2.8

Wikipedia

3-dehydro-L-gulonate
3-dehydro-L-gulonic acid

Dates

Modify: 2024-02-18

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